1-Methylcyclopropane-1-carboxylic acid

Overview

Description

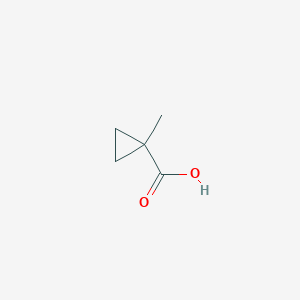

1-Methylcyclopropane-1-carboxylic acid (CAS: 6914-76-7) is a cyclopropane derivative with a methyl group and a carboxylic acid functional group attached to the same carbon atom. Its molecular formula is C₅H₈O₂, and it has a molecular weight of 100.12 g/mol . Key physical properties include a melting point of 30–32°C and a boiling point of 183–185°C under ambient pressure . The strained cyclopropane ring contributes to its unique reactivity and stability, making it a valuable building block in organic synthesis .

Preparation Methods

Cyclopropylation of Methacrylic Acid Derivatives

The most industrially viable method involves cyclopropylation of methacrylic acid derivatives (esters, nitriles, or amides) using trihalides. As detailed in CN104447293A , methacrylic acid reacts with chloroform or bromoform in alkaline conditions to form a 2,2-gem dihalide intermediate (III). Subsequent dehalogenation with sodium metal yields methyl cyclopropane carboxylate, which is hydrolyzed and acidified to MCPCA (Fig. 1).

Reaction Conditions :

-

Step 1 : Methacrylic acid + CHX₃ (X = Cl, Br) in NaOH/EtOH at 0–25°C for 2–4 hours.

-

Step 2 : Intermediate III + Na in anhydrous THF at 60–80°C for 6–8 hours.

-

Step 3 : Hydrolysis with HCl/H₂O followed by acidification.

Advantages :

-

Commercially available starting materials (methacrylic acid derivatives).

-

Mild conditions avoid hazardous reagents like diazomethane .

Limitations :

-

Requires careful handling of sodium metal.

-

Halogenated solvents (CHCl₃, CHBr₃) pose environmental concerns.

Ozonolysis of 2,2-Dichloro-1-Methyl-1-Phenylcyclopropane

Early methods utilized ozonolysis of 2,2-dichloro-1-methyl-1-phenylcyclopropane to generate MCPCA . The substrate is first dechlorinated using sodium methanol, followed by ozonolysis to cleave the cyclopropane ring and form the carboxylic acid.

Reaction Conditions :

-

Dechlorination: Na/MeOH at 50°C for 3 hours.

-

Ozonolysis: O₃ in CH₂Cl₂ at −78°C, then reductive workup with Zn/HOAc.

-

Low yield due to over-oxidation side reactions.

-

Ozonolysis requires cryogenic conditions, complicating scale-up.

Tributyltin Hydride-Mediated Dehalogenation

This method employs 2,2-dibromo-1-methylcyclopropane carboxylate, which undergoes radical-mediated dehalogenation using tributyltin hydride (Bu₃SnH) and AIBN . Subsequent hydrolysis yields MCPCA.

Reaction Conditions :

-

Bu₃SnH (1.2 eq), AIBN (0.1 eq) in toluene at 110°C for 12 hours.

-

Hydrolysis: NaOH/H₂O, then HCl acidification.

-

Tributyltin hydride is toxic and environmentally persistent.

-

Expensive purification due to tin byproducts.

Ring-Opening of γ-Butyrolactone

γ-Butyrolactone is methylated, hydrolyzed, and cyclized under basic conditions to form MCPCA . The pathway involves:

-

Methylation with MeI/K₂CO₃.

-

Hydrolysis to 4-methyl-4-hydroxybutanoic acid.

-

Intramolecular cyclization via NaOH/EtOH.

Yield : 50–60% .

Disadvantages :

-

Multi-step synthesis reduces overall efficiency.

-

Low regioselectivity during cyclization.

Comparative Analysis of Methods

Table 1 summarizes critical parameters of the six methods:

Key Findings :

Chemical Reactions Analysis

1-Methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure-Activity Relationship Studies

MCPA has been utilized in structure-activity relationship (SAR) studies of small carboxylic acids. These studies aim to understand how the chemical structure of compounds influences their biological activity. MCPA serves as a model compound to explore interactions with various biological targets, including receptors involved in metabolic processes .

Ethylene Regulation in Agriculture

One of the most significant applications of MCPA is its role in regulating ethylene biosynthesis in plants. Ethylene is a key hormone that influences fruit ripening and senescence. MCPA acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene production. By inhibiting ACC synthase and ACC oxidase activities, MCPA can delay ripening processes, thereby extending the shelf life of fruits and vegetables .

Case Study: Fruit Storage

A study demonstrated that treatment with MCPA significantly reduced ethylene production and delayed ripening in various apple cultivars during cold storage. The results indicated enhanced storability and maintained fruit quality over extended periods .

Pharmaceutical Intermediate

MCPA is also explored as an intermediate in the synthesis of pharmaceuticals. Its unique cyclopropane structure allows it to participate in various chemical reactions, making it a valuable building block for developing new drugs . The compound's ability to undergo functionalization reactions can lead to derivatives with enhanced bioactivity.

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Structure-Activity Studies | Investigates the relationship between structure and biological activity | Aids in drug design and development |

| Ethylene Regulation | Inhibits ethylene biosynthesis to delay ripening | Extends shelf life of fruits |

| Pharmaceutical Synthesis | Serves as an intermediate for drug development | Enables creation of novel therapeutic agents |

Mechanism of Action

The mechanism by which 1-methylcyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets such as free fatty acid receptors. These interactions can modulate biological pathways and result in specific physiological responses . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-methylcyclopropane-1-carboxylic acid and its analogs:

Acidity and Reactivity

- Acidity : The carboxylic acid group in this compound has a pKa influenced by the electron-donating methyl group, which slightly reduces acidity compared to unsubstituted cyclopropanecarboxylic acid. In contrast, 1-methoxycyclopropane-1-carboxylic acid exhibits even lower acidity due to the stronger electron-donating methoxy group .

- Reactivity : The strained cyclopropane ring enhances reactivity in ring-opening reactions. For example, this compound reacts with chloromethyl chlorosulfate to form chloromethyl esters, a key intermediate in pharmaceutical synthesis . Ester derivatives (e.g., methyl or ethyl esters) are less reactive toward nucleophiles due to the absence of a free carboxylic acid group .

Physical Properties

- Solubility : The carboxylic acid group in this compound increases water solubility compared to its ester derivatives. Methyl and ethyl esters are more lipophilic, favoring organic solvents .

- Volatility : Ester derivatives (e.g., methyl 1-methylcyclopropane-1-carboxylate) have higher volatility due to reduced hydrogen bonding .

Research Findings

- Synthetic Utility : demonstrates the use of this compound in synthesizing chloromethyl esters via reaction with chloromethyl chlorosulfate, highlighting its role in preparing bioactive molecules.

- Stability : The cyclopropane ring’s strain makes these compounds prone to ring-opening under acidic or thermal conditions, a property exploited in controlled-release applications .

Biological Activity

1-Methylcyclopropane-1-carboxylic acid (MCPA) is a cyclopropane derivative that has garnered attention due to its potential biological activities, particularly in the context of plant physiology and food preservation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 100.12 g/mol

- CAS Number : 6914-76-7

- IUPAC Name : this compound

MCPA is primarily known for its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a critical hormone that regulates various physiological processes, including fruit ripening and senescence. The compound acts by interfering with the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, thereby delaying ripening and extending shelf life in fruits.

Inhibition of Ethylene Production

Research indicates that MCPA can significantly reduce ethylene production in various fruits. This effect is crucial for prolonging the storage life of perishable goods. For instance, studies have shown that treatment with MCPA leads to decreased levels of ACC and reduced activity of ACC oxidase, an enzyme involved in ethylene production.

| Study | Fruit Type | Effect of MCPA | Reference |

|---|---|---|---|

| Study 1 | Mango | Delayed decay | |

| Study 2 | Apples | Enhanced storability | |

| Study 3 | Peaches | Reduced ripening |

Case Studies

Several studies have highlighted the effectiveness of MCPA in various applications:

- Mango Preservation : A study demonstrated that MCPA treatment significantly delayed the ripening process in mangoes stored under ambient conditions. The compound inhibited the increase in ethylene levels, thereby extending the shelf life of the fruit .

- Apple Cultivars : Research involving multiple apple cultivars showed that MCPA treatment enhanced storability and reduced weight loss during cold storage. The results indicated a significant decrease in internal ethylene concentration (IEC) after treatment .

- Peach Quality : In peaches, MCPA was found to inhibit aroma emission during early storage, which is critical for maintaining fruit quality. The compound also delayed color changes associated with ripening .

Potential Applications

Given its biological activity, MCPA has potential applications in:

- Agriculture : As a natural plant growth regulator to delay ripening and senescence.

- Food Industry : As a preservative to enhance the shelf life of fruits and vegetables.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring stability?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the Hofmann rearrangement or nucleophilic substitution with methyl halides. For example, cyclopropane derivatives can be prepared by reacting diethyl cyclopropane-1,1-dicarboxylate under controlled hydrolysis and decarboxylation conditions . Stability of the cyclopropane ring during synthesis is sensitive to pH, temperature, and catalysts. Strong acids or bases may induce ring-opening, necessitating neutral conditions (pH 6–8) and low temperatures (0–25°C) to preserve structural integrity .

| Synthetic Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Hofmann Rearrangement | NaOCl, NaOH, 0–5°C | 65–75 | Byproduct formation |

| Cyclopropanation | CH₂N₂, Cu catalysts, 25°C | 50–60 | Ring strain management |

| Decarboxylation | H₂O, HCl, reflux | 70–80 | pH control to avoid decomposition |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines:

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and monitor for CNS depression or respiratory irritation .

Intermediate Research Questions

Q. How can spectroscopic techniques differentiate this compound from structurally similar cyclopropane derivatives?

- Methodological Answer :

- NMR : The methyl group (δ 1.2–1.5 ppm in ¹H NMR) and cyclopropane ring protons (δ 1.8–2.2 ppm) provide distinct splitting patterns. COSY or HSQC can resolve overlapping signals in crowded regions .

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 114 (C₆H₁₀O₂) and fragmentation patterns (e.g., loss of COOH) aid identification .

Q. What role do cyclopropane derivatives play in ethylene biosynthesis studies, and how does methylation alter enzymatic interactions?

- Methodological Answer : While 1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor of ethylene, methyl-substituted analogs like this compound are used to study enzyme specificity. ACC oxidase, a non-heme Fe²⁺ enzyme, converts ACC to ethylene via oxidative cleavage . Methylation at the cyclopropane ring may sterically hinder binding to ACC oxidase or deaminase active sites, reducing catalytic efficiency. Competitive inhibition assays using purified enzymes and HPLC-based ethylene detection are standard methods to quantify these effects .

Advanced Research Questions

Q. What are the mechanistic implications of methyl substitution on ACC deaminase (ACCD) inhibition?

- Methodological Answer : Methyl groups introduce steric hindrance and electronic effects that disrupt ACCD’s PLP-dependent catalysis. Kinetic studies (e.g., Kₘ and Vₘₐₓ comparisons) reveal non-competitive inhibition patterns. X-ray crystallography of ACCD bound to methylated analogs shows disrupted hydrogen bonding with residues like Arg 195 and Tyr 274, critical for substrate orientation .

| Compound | ACCD Kₘ (µM) | Inhibition Type | Structural Impact |

|---|---|---|---|

| ACC | 12 ± 2 | N/A | Optimal active-site fit |

| 1-Methylcyclopropane-1-COOH | 85 ± 10 | Non-competitive | Steric clash with Tyr 274 |

Q. How do phylogenetic analyses of ACC deaminase (acdS) genes inform the design of microbial consortia for plant stress tolerance studies?

- Methodological Answer : acdS is horizontally transferred among α-Proteobacteria (e.g., Rhizobium, Azospirillum), enabling ethylene modulation in plant rhizospheres . Researchers design synthetic microbial communities (SynComs) by selecting strains with high acdS expression (qPCR-confirmed) and testing their ACC deaminase activity via colorimetric assays (e.g., α-ketobutyrate production). Metagenomic sequencing of root microbiomes under stress (e.g., salinity) identifies acdS-rich taxa for targeted consortium engineering .

Q. Data Contradictions and Resolution

- Synthesis Yields : Reported yields for cyclopropane derivatives vary due to solvent polarity (e.g., 50% in water vs. 75% in THF) and catalyst choice (Cu vs. Pd). Replicating reactions under inert atmospheres (N₂/Ar) minimizes oxidative byproducts .

- Enzyme Specificity : Conflicting reports on ACCD inhibition by methylated analogs may arise from enzyme isoforms (e.g., bacterial vs. plant ACCD). Standardize assays using recombinantly expressed enzymes from a single source (e.g., Pseudomonas sp.) .

Properties

IUPAC Name |

1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZKLZKLNKQFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219201 | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-76-7 | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.